molecular formula C27H26O B14400828 4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene CAS No. 89866-69-3

4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene

Cat. No.: B14400828
CAS No.: 89866-69-3
M. Wt: 366.5 g/mol
InChI Key: BLFNLJBXSFTHJW-UHFFFAOYSA-N
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Description

4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is an organic compound characterized by its unique structure, which includes multiple aromatic rings and a xanthene core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene typically involves the condensation of benzaldehyde with cyclohexanone under basic conditions. The reaction proceeds via a Claisen-Schmidt condensation, which is a well-known method for forming carbon-carbon bonds between aromatic aldehydes and ketones. The reaction is usually carried out in an ethanol-water mixture with sodium hydroxide as the base .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would likely involve scaling up the laboratory synthesis. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization.

Chemical Reactions Analysis

Types of Reactions

4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinones or other oxygenated derivatives.

    Reduction: Reduction reactions can convert the double bonds to single bonds, leading to more saturated derivatives.

    Substitution: Aromatic substitution reactions can introduce different functional groups onto the benzene rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene has several applications in scientific research:

Mechanism of Action

The mechanism by which 4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene exerts its effects is primarily through its interaction with various molecular targets. The compound can act as a ligand, binding to metal centers in organometallic complexes. This interaction can influence the reactivity and stability of the metal center, leading to various catalytic and chemical transformations .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,5-Dibenzylidene-2,3,4,5,6,7,8,9-octahydro-1H-xanthene is unique due to its combination of aromatic rings and a xanthene core, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications in research and industry.

Properties

CAS No.

89866-69-3

Molecular Formula

C27H26O

Molecular Weight

366.5 g/mol

IUPAC Name

4,5-dibenzylidene-2,3,6,7,8,9-hexahydro-1H-xanthene

InChI

InChI=1S/C27H26O/c1-3-9-20(10-4-1)17-22-13-7-15-24-19-25-16-8-14-23(27(25)28-26(22)24)18-21-11-5-2-6-12-21/h1-6,9-12,17-18H,7-8,13-16,19H2

InChI Key

BLFNLJBXSFTHJW-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C(=CC3=CC=CC=C3)C1)OC4=C(C2)CCCC4=CC5=CC=CC=C5

Origin of Product

United States

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